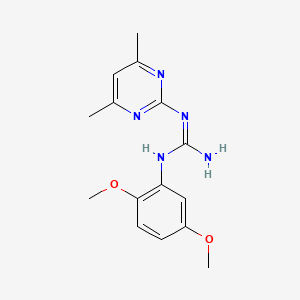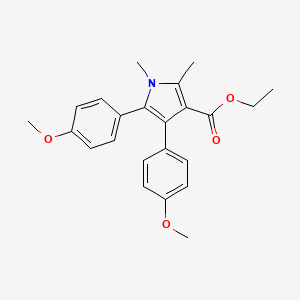
2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide involves its ability to interact with cellular pathways that are involved in cell growth and survival. This compound has been shown to activate the p38 MAPK pathway, which plays a crucial role in regulating cell growth and apoptosis. By activating this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research studies. In addition to its ability to induce apoptosis and reduce inflammation, this compound has also been shown to inhibit the growth of bacteria and fungi. This compound has been found to be particularly effective against drug-resistant strains of bacteria, making it a potentially valuable therapeutic agent in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This makes it a safer option for use in animal studies and clinical trials. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration method for this compound in cancer treatment. Another area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to explore the potential of this compound as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial infections.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has shown promise in scientific research for its potential as a therapeutic agent. Its ability to induce apoptosis, reduce inflammation, and inhibit the growth of bacteria and fungi make it a valuable compound for further study. While there are limitations to its use in lab experiments, further research is needed to explore its potential in the treatment of cancer, inflammatory diseases, and bacterial infections.
Métodos De Síntesis
The synthesis of 2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as triethylamine. The resulting product is this compound, which can be purified through recrystallization. This synthesis method has been reported in several research articles and has been successfully replicated in various laboratories.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-(2-thienylmethyl)benzenesulfonamide has been studied for its potential therapeutic effects in various scientific research studies. One of the most promising applications of this compound is its ability to inhibit the growth of cancer cells. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by activating certain cellular pathways. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S2/c1-10-7-11(2)14(12(3)8-10)19(16,17)15-9-13-5-4-6-18-13/h4-8,15H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMHNBMKHAVCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5356729.png)
![N-ethyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B5356750.png)
![N-(4-{[(5-chloro-2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5356754.png)
![4-{2-[1-(5-fluoro-2-methylbenzyl)-2-piperidinyl]ethyl}morpholine](/img/structure/B5356758.png)

![3-{[2-(methylamino)-5-nitrophenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5356769.png)
![1-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}-4-azepanamine](/img/structure/B5356782.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5356786.png)
![4-(cyclopropylmethyl)-1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5356790.png)

![N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5356800.png)
![(4aS*,8aR*)-6-(isoxazol-3-ylcarbonyl)-1-[2-(5-methyl-2-furyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356802.png)
![3-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5356808.png)
